molecular formula C7H7NO5S B14132821 2-Hydroxy-3-sulfamoylbenzoic acid

2-Hydroxy-3-sulfamoylbenzoic acid

Cat. No.: B14132821
M. Wt: 217.20 g/mol
InChI Key: LTXPXASMSXBGLL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-sulfamoylbenzoic acid is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a sulfonamide group attached to the benzene ring. Hydroxybenzoic acids are prominent phenolic acids with significant biochemical and antioxidant capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-sulfamoylbenzoic acid can be synthesized through various methods. One common approach involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) using chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfonamide group . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Lacks the sulfonamide group but shares the hydroxyl and carboxyl groups.

    p-Hydroxybenzoic Acid: Similar structure but with the hydroxyl group in a different position.

    Protocatechuic Acid: Contains two hydroxyl groups on the benzene ring.

Uniqueness

2-Hydroxy-3-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a broader range of chemical reactions and enhances its potential as an enzyme inhibitor compared to its analogues .

Properties

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-hydroxy-3-sulfamoylbenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)

InChI Key

LTXPXASMSXBGLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)O

Origin of Product

United States

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